molecular formula C17H18ClN3S B3429604 Norquetiapine hydrochloride CAS No. 753475-15-9

Norquetiapine hydrochloride

Cat. No.: B3429604
CAS No.: 753475-15-9
M. Wt: 331.9 g/mol
InChI Key: MJPARFLICDXWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norquetiapine hydrochloride (C₁₇H₁₇N₃S·HCl) is the primary active metabolite of the atypical antipsychotic quetiapine (Seroquel®). It is synthesized via CYP3A4-mediated N-desalkylation of quetiapine and retains significant pharmacological activity, contributing to both therapeutic and adverse effects of the parent drug . Clinically, norquetiapine is implicated in the treatment of major depressive disorder (MDD), bipolar depression, and generalized anxiety due to its unique receptor profile, which includes norepinephrine reuptake inhibition (NET Ki = 3.5 nM) and partial agonism at 5-HT₁A receptors (Ki = 45 nM) .

Chemical Reactions Analysis

Ultrasound-Assisted Nucleophilic Substitution

Norquetiapine hydrochloride serves as a precursor in quetiapine synthesis through a reaction with 2-(2-chloroethoxy)ethanol under ultrasonic conditions :

ParameterDetails
ReactantsThis compound, 2-(2-chloroethoxy)ethanol
Catalysts/AdditivesTetrabutylammonium bromide (TBAB), K<sub>2</sub>CO<sub>3</sub>
SolventDMF or acetonitrile
Conditions50°C, 80 W ultrasonic bath, 40 kHz frequency, 3 h reaction time
MonitoringTLC (R<sub>f</sub> = 0.75) and HPLC (retention time = 4.76 min)
Yield~98% (post-extraction and purification)

This method enhances reaction efficiency compared to traditional thermal approaches, reducing energy consumption and reaction time .

Salt Formation

Norquetiapine free base is converted to its hydrochloride salt via acid-base neutralization, typically using hydrochloric acid :

Norquetiapine (free base)+HClNorquetiapine hydrochloride\text{Norquetiapine (free base)} + \text{HCl} \rightarrow \text{this compound}

Key properties of the dihydrochloride salt include:

  • Molecular weight : 368.32 g/mol

  • Appearance : White to off-white crystalline powder

  • Stability : Stable when stored at -18°C

Formation from Quetiapine

Norquetiapine is produced via hepatic metabolism of quetiapine by CYP3A4 , followed by further transformations :

ParameterQuetiapine (QTP)Norquetiapine (NQTP)
Primary EnzymeCYP3A4CYP2D6
Half-Life (Rat)6–7 hours9–12 hours
Metabolic Stability100% depletion in 2 h25.89% remaining in 2 h
Key MetabolitesNorquetiapine7-Hydroxy-N-desalkylquetiapine

CYP3A4 inducers (e.g., carbamazepine) increase norquetiapine production, while inhibitors (e.g., ketoconazole) reduce it .

Enzymatic Inhibition

Norquetiapine selectively inhibits HCN1 ion channels through voltage-dependent modulation, as demonstrated in electrophysiological studies :

  • Mechanism : Shifts HCN1 activation thresholds to hyperpolarized potentials.

  • Concentration Dependence : IC<sub>50</sub> = 30 µM for HCN1 vs. >100 µM for HCN2/HCN4 .

  • State-Specific Effects : Stronger inhibition in open-channel states compared to closed states .

Analytical Detection Reactions

Norquetiapine is quantified in biological matrices using techniques like liquid-liquid extraction (LLE) and field-enhanced sample injection (FESS) :

ParameterDetails
Extraction Solventtert-Butyl methyl ether (log P = 0.94)
Optimal pH10.0 (maximizes extraction efficiency)
Detection MethodCapillary electrophoresis with UV detection (208 nm and 292 nm)
Sensitivityng/mL range for plasma samples

Comparative Pharmacokinetics

Norquetiapine exhibits distinct physicochemical properties influencing its reactivity and bioavailability :

PropertyQuetiapineNorquetiapine
pK<sub>a</sub>6.878.6
Log P (lipophilicity)2.943.29
Aqueous Solubility38.32 µg/mL>3.68 mg/mL

Key Research Findings

  • Norquetiapine’s muscarinic receptor antagonism (K<sub>i</sub> = 39 nM for M<sub>1</sub>) contributes to delirium risks in susceptible patients .

  • Its norepinephrine reuptake inhibition (K<sub>i</sub> = 58 nM) underpins antidepressant effects .

  • Ultrasonic synthesis reduces reaction time by 83% compared to conventional methods .

Scientific Research Applications

Pharmacological Profile

Norquetiapine exhibits a unique pharmacological profile that distinguishes it from its parent compound, quetiapine. It primarily interacts with various neurotransmitter systems, including:

  • Serotonin Receptors : Norquetiapine acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2C and 5-HT7 receptors, influencing mood and anxiety regulation .
  • Dopamine Receptors : It shows activity at D1 and D2 receptors, contributing to its antipsychotic effects.
  • Norepinephrine Transporter (NET) : Norquetiapine effectively inhibits NET, which is linked to its antidepressant properties .

Treatment of Mood Disorders

Norquetiapine has been studied for its efficacy in treating various mood disorders, including:

  • Major Depressive Disorder (MDD) : It has demonstrated significant antidepressant effects comparable to established antidepressants in preclinical models .
  • Bipolar Disorder : As part of quetiapine therapy, norquetiapine contributes to the management of depressive episodes in bipolar disorder .

Anxiolytic Properties

Research indicates that norquetiapine may possess anxiolytic effects. In animal models, it has shown efficacy similar to traditional anxiolytics, suggesting potential use in anxiety disorders .

Neuroprotection and Neurogenesis

Recent studies have highlighted norquetiapine's role in promoting neurogenesis. It has been shown to enhance the differentiation of neural stem/progenitor cells into neurons, indicating potential applications in neurodegenerative diseases .

Delirium Induced by Quetiapine

A notable case report documented a 95-year-old patient who developed delirium after initiating treatment with quetiapine. The metabolic conversion to norquetiapine was implicated in exacerbating anticholinergic effects due to drug interactions with carbamazepine . This case underscores the importance of monitoring older patients for adverse effects related to norquetiapine.

Comparative Efficacy in Bipolar Depression

In clinical settings, norquetiapine's effectiveness as an adjunct treatment for bipolar depression has been supported by various studies. It is considered beneficial for patients who do not respond adequately to standard mood stabilizers .

Research Findings Summary Table

Application Mechanism Evidence Level
Major Depressive DisorderNET inhibition, serotonin receptor modulationStrong (clinical trials)
Bipolar DisorderAntidepressant effects through serotonin pathwaysStrong (clinical trials)
Anxiety DisordersAnxiolytic effects via 5-HT1A receptor activityModerate (preclinical studies)
NeuroprotectionPromotion of neurogenesisEmerging (animal studies)

Comparison with Similar Compounds

Pharmacodynamic Comparison

Receptor Affinities (Ki, nM):
Receptor Norquetiapine Quetiapine 9-OH-Risperidone Aripiprazole (m-CPP) Buspirone
NET (norepinephrine transporter) 3.5 11
5-HT₁A 45 430 40–60
5-HT₂A 14 25 3.9
5-HT₇ 76 307
H₁ histamine 3.5 11
D₂ dopamine 48 160 3.3 0.34

Data compiled from .

  • Quetiapine vs. Norquetiapine: Norquetiapine exhibits 10-fold higher affinity for 5-HT₁A receptors and greater potency at NET compared to quetiapine, explaining its distinct antidepressant profile . However, both share high affinity for H₁ and α₁-adrenergic receptors, contributing to sedation and orthostatic hypotension .
  • 9-OH-Risperidone: Unlike norquetiapine, this metabolite of risperidone lacks NET inhibition but shows potent D₂ antagonism (Ki = 3.3 nM), making it more effective for psychosis but less suited for mood disorders .
  • Aripiprazole (m-CPP metabolite): m-CPP acts as a 5-HT₂C agonist, contrasting with norquetiapine’s 5-HT₂C antagonism, which may mitigate weight gain risks .

Pharmacokinetic and Metabolic Differences

  • Metabolic Stability: Norquetiapine plasma levels are more stable than quetiapine in elderly patients and those on polypharmacy, reducing interindividual variability .
  • Drug Interactions: CYP3A4 inducers (e.g., carbamazepine) increase norquetiapine formation, while inhibitors (e.g., ketoconazole) suppress its synthesis .

Neuroprotective and Synaptic Effects

Norquetiapine upregulates hippocampal brain-derived neurotrophic factor (BDNF) via 5-HT₁A activation, a mechanism absent in quetiapine and other antipsychotics .

Biological Activity

Norquetiapine hydrochloride, the active metabolite of quetiapine, exhibits significant biological activity that contributes to its pharmacological profile, particularly in the treatment of mood disorders. This article explores the mechanisms of action, receptor interactions, pharmacokinetics, and relevant case studies highlighting its clinical efficacy.

Norquetiapine acts primarily as an antagonist at various neurotransmitter receptors, which are crucial for its antidepressant and anxiolytic effects. Its pharmacological activity is characterized by:

  • Inhibition of HCN Channels : Norquetiapine selectively inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly HCN1 and HCN4, with an IC50 of 13.9 μM for HCN1. This inhibition shifts the voltage-dependence of activation to more hyperpolarized potentials, affecting neuronal excitability and neurotransmitter release .
  • Serotonin and Norepinephrine Reuptake Inhibition : Norquetiapine demonstrates potent inhibition of the norepinephrine transporter (NET) and has significant affinity for serotonin transporters (SERT). This dual action enhances serotonin and norepinephrine levels in the synaptic cleft, contributing to its antidepressant effects .
  • Receptor Affinities : It exhibits a higher affinity for 5-HT1A receptors compared to quetiapine, which may explain its enhanced efficacy in mood regulation. Norquetiapine's receptor profile allows it to modulate dopaminergic, noradrenergic, and serotonergic systems effectively .

Pharmacokinetics

Norquetiapine is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. The pharmacokinetic properties include:

PropertyQuetiapineNorquetiapine
Half-life6-7 hours9-12 hours
Peak plasma concentration1.5 hours post-doseVaries
Excretion73% renal, 20% fecalPrimarily renal
MetabolismExtensiveStable levels

Norquetiapine's stability in plasma concentrations makes it a reliable active metabolite compared to quetiapine .

Case Studies

  • Antidepressant Activity : In preclinical models such as the mouse forced swimming test and rat learned helplessness test, norquetiapine exhibited significant antidepressant-like effects comparable to established antidepressants. This suggests its potential utility in treating major depressive disorder and bipolar depression .
  • Neurogenesis Promotion : Studies have demonstrated that norquetiapine promotes neurogenesis in adult hippocampal neural progenitor cells (ahNPCs), enhancing the formation of neurons without affecting cell survival rates. This effect is observed at concentrations as low as 0.1 nM, indicating its potency in promoting neuronal differentiation .
  • Receptor Occupancy Studies : In vivo studies show that norquetiapine achieves significant receptor occupancy at NET and SERT at behaviorally relevant doses, supporting its role as an effective antidepressant agent .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying norquetiapine hydrochloride in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, particularly in plasma or tissue samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also suitable for pure solutions . Validate methods using certified reference materials (CRMs) with defined purity (e.g., 1.0 mg/mL in methanol) to ensure accuracy . Include internal standards like deuterated analogs (e.g., [¹³C₄]-norquetiapine) to correct for matrix effects .

Q. How does norquetiapine’s pharmacological profile differ from its parent compound, quetiapine?

  • Methodological Answer : Norquetiapine retains affinity for α₂-adrenergic, 5-HT₁A, and 5-HT₂C receptors but exhibits selective norepinephrine transporter (NET) inhibition, unlike quetiapine. Design receptor-binding assays using radiolabeled ligands (e.g., [³H]-nisoxetine for NET) to quantify occupancy . Comparative studies should standardize dose-equivalent ratios (e.g., norquetiapine plasma levels ~36.8 µg/L correlate with 50% NET occupancy) .

Q. What experimental models are suitable for studying norquetiapine’s antidepressant effects?

  • Methodological Answer : Use rodent behavioral assays such as the forced swim test (FST) or learned helplessness models. Administer norquetiapine at doses equivalent to human plasma concentrations (e.g., 10–30 mg/kg in mice) and measure immobility time reductions. Include positive controls (e.g., SSRIs) and validate outcomes with neurochemical analyses (e.g., microdialysis for norepinephrine levels) .

Advanced Research Questions

Q. How to design pharmacokinetic studies to assess norquetiapine’s long-acting formulations?

  • Methodological Answer : For sustained-release formulations (e.g., PLGA microspheres), conduct in vitro release studies using phosphate-buffered saline (PBS, pH 7.4) and validate with in vivo models. Measure drug-loading efficiency (≥80%) and encapsulation efficiency via HPLC. Use non-compartmental analysis (NCA) to calculate AUC and half-life, ensuring correlation between in vitro release and in vivo absorption .

Q. What strategies address variability in norquetiapine’s receptor occupancy across brain regions?

  • Methodological Answer : Perform region-specific positron emission tomography (PET) imaging with radiotracers like (S,S)-[¹⁸F]FMeNER-D₂ to quantify NET occupancy. Control for individual differences in blood-brain barrier permeability using plasma-to-brain ratio calculations. Replicate findings across cohorts to distinguish target engagement from off-target effects .

Q. How to resolve contradictions in dose-response relationships for norquetiapine’s clinical efficacy?

  • Methodological Answer : Apply population pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for interpatient variability. For example, in bipolar depression, a dose of 256 mg quetiapine XR achieves 50% hypothalamic NET occupancy, but individual responses may vary due to genetic polymorphisms (e.g., SLC6A2 variants). Use mixed-effects models to analyze covariance .

Q. What in vitro assays best characterize norquetiapine’s dual mechanism (NET inhibition vs. 5-HT receptor modulation)?

  • Methodological Answer : Conduct parallel assays:

  • NET inhibition : Use transfected HEK-293 cells expressing human NET and measure [³H]-norepinephrine uptake inhibition (IC₅₀ values).
  • 5-HT receptor activity : Perform calcium flux assays in cells expressing 5-HT₁A or 5-HT₂C receptors.
    Normalize data to reference compounds (e.g., desipramine for NET, buspirone for 5-HT₁A) .

Q. How to optimize norquetiapine synthesis for research-grade purity?

  • Methodological Answer : Start with norquetiapine dihydrochloride (purity ≥98%) and convert to freebase via alkaline extraction. Characterize intermediates using NMR (¹H/¹³C) and LC-MS. For isotopic labeling (e.g., [¹³C₄]-norquetiapine), employ palladium-catalyzed cross-coupling reactions and validate isotopic purity with high-resolution MS .

Q. What statistical approaches validate norquetiapine’s efficacy in preclinical-to-clinical translation?

  • Methodological Answer : Use Bayesian meta-analysis to integrate preclinical (rodent FST) and clinical (MADRS score reductions) data. Adjust for publication bias via funnel plots and heterogeneity via I² statistics. Pre-register hypotheses to mitigate Type I errors .

Q. How to design a clinical trial evaluating norquetiapine’s role in treatment-resistant depression?

  • Methodological Answer : Implement a double-blind, randomized controlled trial (RCT) with adaptive dosing. Stratify patients by baseline NET availability (via PET) and monitor plasma norquetiapine levels. Use sequential parallel comparison design (SPCD) to enhance statistical power in small cohorts .

Properties

IUPAC Name

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S.ClH/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15;/h1-8,18H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPARFLICDXWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111974-74-4
Details Compound: Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:2)
Record name Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111974-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753475-15-9, 111974-74-4
Record name Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=753475-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperazine (53.6 g) was added to the resulting toluene solution, reflux was conducted for 1 hour, and the resulting solution was cooled to room temperature. Washing was carried out with water (125 ml×3) to remove remaining piperazine, and an organic layer was vacuum distilled to produce oil. The oil was dissolved in ethanol, and a hydrochloric acid-ethanol solution was added thereto, to produce 11-piperazinyl-dibenzo[b,f][1,4]thiazepine hydrochloride (46.4 g).
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Norquetiapine hydrochloride
Norquetiapine hydrochloride
Norquetiapine hydrochloride
Norquetiapine hydrochloride
Norquetiapine hydrochloride
Norquetiapine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.